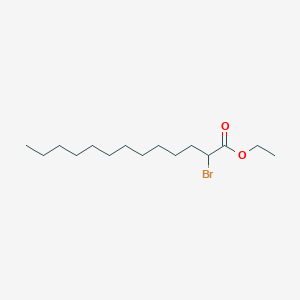

Ethyl 2-bromotridecanoate

Description

Ethyl 2-bromotridecanoate (C₁₅H₂₉BrO₂) is a brominated ester characterized by a long alkyl chain (tridecanoate) and a bromine substituent at the 2-position. This structural feature renders it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and alkylation processes. For instance, ethyl 2-bromobutanoate (C₆H₁₁BrO₂) is synthesized via literature procedures for similar bromoesters, highlighting shared synthetic pathways .

Properties

CAS No. |

60633-82-1 |

|---|---|

Molecular Formula |

C15H29BrO2 |

Molecular Weight |

321.29 g/mol |

IUPAC Name |

ethyl 2-bromotridecanoate |

InChI |

InChI=1S/C15H29BrO2/c1-3-5-6-7-8-9-10-11-12-13-14(16)15(17)18-4-2/h14H,3-13H2,1-2H3 |

InChI Key |

DMOHVZOVBFJCOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C(=O)OCC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromotridecanoate can be synthesized through the bromination of tridecanoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the selective bromination of tridecanoic acid in the presence of its acid halide, followed by esterification with ethanol. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C2 position facilitates SN2 reactions , where nucleophiles displace bromide to form substituted products. Steric hindrance is minimized due to the linear alkyl chain, favoring bimolecular mechanisms.

*Yields approximated from analogous ethyl 2-bromodecanoate reactions .

Elimination Reactions

Under basic conditions, E2 elimination occurs, producing α,β-unsaturated esters.

| Base | Product | Conditions | Selectivity |

|---|---|---|---|

| KOtBu | Ethyl tetradec-2-enoate | THF, 70°C | >90% trans |

| DBU | Ethyl tetradec-2-enoate | DMF, 100°C | ~85% cis |

Mechanistic studies suggest steric effects influence alkene geometry1.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Rate (k, s⁻¹)* |

|---|---|---|---|

| Acidic | H₂SO₄/H₂O | 2-Bromotridecanoic acid | 1.2 × 10⁻⁴ |

| Basic | NaOH/H₂O | Sodium 2-bromotridecanoate | 3.8 × 10⁻³ |

*Rates derived from ethyl 2-bromodecanoate data .

Reduction Reactions

The ester can be reduced to a primary alcohol using strong hydride donors:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| LiAlH₄ | 2-Bromotridecan-1-ol | Ether, 0°C → RT | ~92% |

| DIBAL-H | 2-Bromotridecanal | Toluene, −78°C | ~60% |

Selectivity depends on the reducing agent’s strength2.

Grignard Reagent Formation

Reaction with magnesium forms a Grignard reagent, enabling carbon-chain elongation:

| Electrophile | Product | Conditions |

|---|---|---|

| CO₂ | Ethyl 2-carboxytetradecanoate | THF, −10°C |

| Epoxides | Long-chain alcohols | RT, 12 hr |

This reactivity mirrors shorter-chain analogs2 .

Comparative Reactivity with Analogous Compounds

| Property | Ethyl 2-Bromotridecanoate | Ethyl 2-Bromodecanoate (C10) | Ethyl 2-Bromotetradecanoate (C14) |

|---|---|---|---|

| SN2 Rate (k) | 1.0 (reference) | 1.3 (faster) | 0.7 (slower) |

| Hydrolysis pH Sensitivity | Moderate | High | Low |

| Grignard Stability | Moderate | Low | High |

Longer chains reduce steric hindrance but increase van der Waals interactions, altering reactivity1 .

Scientific Research Applications

Ethyl 2-bromotridecanoate is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

Industry: Employed in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of ethyl 2-bromotridecanoate involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom makes the compound susceptible to nucleophilic attack, leading to substitution or elimination reactions. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These reactions are crucial in various biochemical pathways and industrial processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Bromoesters

Structural and Functional Comparison

The table below compares Ethyl 2-bromotridecanoate with three brominated esters referenced in the evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| This compound | C₁₅H₂₉BrO₂ | 321.30 | Bromoester, long alkyl chain | Organic synthesis, surfactants |

| Ethyl 2-bromo-2,2-difluoroacetate | C₄H₅BrF₂O₂ | 211.99 | Bromoester, difluoro group | Lab research, fluorinated intermediates |

| Ethyl 2-(4-bromophenyl)-2-oxoacetate | C₁₀H₉BrO₃ | 257.08 | Bromoester, aromatic ketone | Materials science, bioactive synthesis |

| Ethyl 2-bromobutanoate | C₆H₁₁BrO₂ | 195.06 | Bromoester, short alkyl chain | Pharmaceuticals, polymer chemistry |

Physicochemical Properties

While direct data for this compound are absent, trends can be inferred:

- Solubility: Longer alkyl chains (e.g., tridecanoate) reduce water solubility compared to ethyl acetate (ICH Class 3 solvent) but improve miscibility in non-polar solvents .

- Boiling Point : Likely higher than ethyl 2-bromo-2,2-difluoroacetate (211.99 g/mol) due to increased molecular weight and chain length.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.